Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo-
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Overview
Description
Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of multiple iodine atoms and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method includes the iodination of terephthalamic acid followed by the introduction of the hydroxypropyl group. The reaction conditions often require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of the hydroxypropyl group.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction could produce deiodinated compounds.
Scientific Research Applications
Chemistry
In chemistry, Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- is used as a precursor for synthesizing other complex molecules
Biology
In biological research, this compound can be used as a labeling agent due to its iodine content. It can help in tracing and imaging studies, providing valuable insights into biological processes.
Medicine
In medicine, Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- has potential applications in diagnostic imaging. Its iodine atoms make it suitable for use in contrast agents for imaging techniques like X-rays and CT scans.
Industry
Industrially, this compound can be used in the production of advanced materials with specific properties, such as high-density polymers and specialized coatings.
Mechanism of Action
The mechanism of action of Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its iodine atoms and hydroxypropyl group. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function. The pathways involved may include oxidative stress, molecular binding, and structural modifications.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: A simpler compound without the hydroxypropyl and iodine groups.
N-(2-hydroxypropyl) methacrylamide: Lacks the iodine atoms but has a similar hydroxypropyl group.
Poly(trimethylene terephthalate): A polymer with a similar terephthalic acid backbone but different functional groups.
Uniqueness
Terephthalamic acid, N-(2-hydroxypropyl)-2,3,5,6-tetraiodo- is unique due to its combination of iodine atoms and a hydroxypropyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in imaging, materials science, and advanced chemical synthesis.
Properties
CAS No. |
34737-09-2 |
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Molecular Formula |
C11H9I4NO4 |
Molecular Weight |
726.81 g/mol |
IUPAC Name |
4-(2-hydroxypropylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO4/c1-3(17)2-16-10(18)4-6(12)8(14)5(11(19)20)9(15)7(4)13/h3,17H,2H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
WFTBBDFAICPSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I)O |
Origin of Product |
United States |
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